4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Overview
Description
4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine, also known as DCTA, is a chemical compound that has been widely used in scientific research. It is a triazine derivative that has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Analysis
- Antineoplastic Analysis: The compound undergoes reactions with secondary amines to yield diamino-1,3,5-triazines and melamines, with the structures established spectroscopically (Kreutzberger, Langner, & Stratmann, 1991).
- Crystal Structure: As a triazine fungicide, the compound forms two-dimensional networks and three-dimensional architecture through weak hydrogen bonds and π–π interactions (Jeon, Kim, Kang, & Kim, 2014).
Material Science and Chemistry
- High-Energy Materials: It's used in the synthesis of high-energy compounds, including the preparation of new materials with high melting points and enthalpy of formation (Chapyshev & Korchagin, 2017).
- Dentin Adhesion: The compound, with chlorine atoms and double bonds, can react with dentinal collagen, suggesting potential as a dentin-bonding agent in dental applications (Lee, Liu, & Gong, 1986).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Novel Compounds: It's involved in the synthesis of cyanomethyl-1,3,5-triazine derivatives, indicating potential applications in medicinal chemistry (Kim & Kim, 1996).
Other Applications
- Flame Retardants: The compound's derivatives have been studied for their flame retardant properties on cotton fabrics, shedding light on their mechanism of flame retardancy (Nguyen et al., 2015).
- Polymer Science: The synthesis and characterization of poly(hydrazino-1,3,5-triazines) from 1,3,5-triazines suggest applications in the development of new polymers (Unishi, Tanaka, Ishikawa, & Honda, 1974).
Safety and Hazards
Mechanism of Action
Target of Action
Similar triazine derivatives have been investigated as biologically active small molecules exhibiting antimicrobial, antimalarial, anti-cancer, and anti-viral activities .
Mode of Action
It’s known that triazine derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Triazine derivatives are known to interact with various biochemical pathways, potentially leading to a variety of downstream effects .
Result of Action
Similar triazine derivatives have been shown to exhibit antimicrobial activity against staphylococcus aureus and escherichia coli .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,5-triazine derivatives can interact with various biomolecules, potentially influencing biochemical reactions
Cellular Effects
Similar 1,3,5-triazine derivatives have shown promising activity against certain types of bacteria, such as Staphylococcus aureus and Escherichia coli
properties
IUPAC Name |
4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N4/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWCPNMPNFJCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938097 | |
Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-aminato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1722-19-6 | |
Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1722-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-aminato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4-dichloro-6-diethylamino-1,3,5-triazine a valuable building block in organic synthesis?
A: The two chlorine atoms in 2,4-dichloro-6-diethylamino-1,3,5-triazine are susceptible to nucleophilic substitution reactions. This feature allows chemists to replace them with a variety of other chemical groups, leading to the creation of diversely substituted 1,3,5-triazine derivatives. [, , ] These derivatives hold potential for applications in various fields, including pharmaceuticals and materials science.
Q2: Can you give an example of how 2,4-dichloro-6-diethylamino-1,3,5-triazine is used to create new compounds with potential biological activity?
A: Research has demonstrated that reacting 2,4-dichloro-6-diethylamino-1,3,5-triazine with halophenols leads to the formation of 2-chloro-4-diethylamino-6-halophenoxy-1,3,5-triazines. [] Interestingly, some compounds within this structural class exhibit promising antifungal activity. This highlights the potential of using 2,4-dichloro-6-diethylamino-1,3,5-triazine as a starting point for developing new antifungal agents.
Q3: Beyond its use in creating antifungal compounds, what other applications have been explored for derivatives of 2,4-dichloro-6-diethylamino-1,3,5-triazine?
A: Researchers have successfully employed the Suzuki-Miyaura cross-coupling reaction to synthesize dinucleophilic fragments incorporating the 1,3,5-triazine ring system, starting from 2,4-dichloro-6-diethylamino-1,3,5-triazine. [] These fragments are particularly interesting due to their potential for constructing larger, functional macrocycles. Such macrocycles are highly sought-after in various fields, including host-guest chemistry, supramolecular catalysis, and self-assembly processes.
Q4: How do scientists typically characterize the new compounds they create from 2,4-dichloro-6-diethylamino-1,3,5-triazine?
A: Various spectroscopic techniques are crucial for characterizing the structure of new compounds derived from 2,4-dichloro-6-diethylamino-1,3,5-triazine. These include infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR) spectroscopy, and mass spectrometry (MS). [] By analyzing the data from these techniques, researchers can confirm the identity and purity of their synthesized compounds.
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